molecular formula C9H15N3S B12954724 N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine

N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine

Katalognummer: B12954724
Molekulargewicht: 197.30 g/mol
InChI-Schlüssel: YXCGHPAGZLGKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is a compound that features a pyrazole ring and a thietane ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . Thietane, a four-membered sulfur-containing ring, adds unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with a thietane derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including amination, reduction, and condensation reactions. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography and spectroscopy for product isolation and characterization .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high efficiency and selectivity .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives. These products have distinct chemical and physical properties, making them useful in different applications .

Wissenschaftliche Forschungsanwendungen

N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and reactivity, enhancing its overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(1-Methyl-1H-pyrazol-5-yl)ethyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C9H15N3S

Molekulargewicht

197.30 g/mol

IUPAC-Name

N-[2-(2-methylpyrazol-3-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H15N3S/c1-12-9(3-5-11-12)2-4-10-8-6-13-7-8/h3,5,8,10H,2,4,6-7H2,1H3

InChI-Schlüssel

YXCGHPAGZLGKGE-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)CCNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.